Ethylthiourethan

Description

Properties

CAS No. |

998-98-1 |

|---|---|

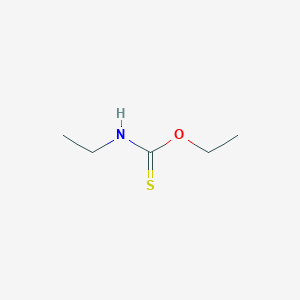

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

O-ethyl N-ethylcarbamothioate |

InChI |

InChI=1S/C5H11NOS/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H,6,8) |

InChI Key |

CMGLSTYFWSQNEC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)OCC |

Origin of Product |

United States |

Preparation Methods

Halogenated Alkyl Esterification Method

This classical approach uses xanthate as a starting material, which undergoes esterification with halogenated alkyl compounds (e.g., monochloromethane). The esterified intermediate then reacts with ethylamine to produce this compound.

- Advantages: Established method with known reaction pathways.

- Disadvantages: Requires strict control of esterification temperature and equipment; product purification is challenging; generates significant industrial wastewater and methyl mercaptan gas, causing environmental pollution.

One-Step Catalytic Synthesis Method

In this method, xanthate and ethylamine directly react under catalytic conditions to form this compound.

- Advantages: Simple process.

- Disadvantages: Low product yield; expensive and non-recyclable catalysts; high production cost; significant sulfide wastewater generation leading to environmental concerns.

Dimethyl Sulfate Method

Sodium isopropyl xanthate reacts with dimethyl sulfate to form an O-isopropyl-S-methyl-dithiocarbonate intermediate, which then undergoes hydrolysis with ethylamine to yield this compound.

- Advantages: Relatively simple process; high-quality product.

- Disadvantages: Dimethyl sulfate is unstable and hydrolyzes easily, complicating large-scale production; methyl mercaptan by-product is difficult to absorb, causing pollution.

Phase Transfer Catalytic Method

Thiocyanate aqueous solution reacts with organic halides in the presence of phase transfer catalysts to produce this compound.

- Advantages: Utilizes phase transfer catalysis to facilitate reaction.

- Disadvantages: Complex multi-step process; discontinuous operation; loss of organic intermediates and catalysts leads to environmental pollution.

Organic Solvent Method

Thiocyanate reacts with organic halides in a multi-carbon alcohol solvent system.

- Advantages: Alternative solvent system.

- Disadvantages: Complex process; low product yield; limited industrial use.

Chloroacetic Esterification Method (Industrial Standard)

Currently, the main industrial method involves chloroacetic acid reacting with sodium carbonate to form sodium chloroacetate, which esterifies with xanthate. The esterified product then reacts with ethylamine to form this compound.

- Advantages: Mild reaction conditions; high yield; good product quality.

- Disadvantages: High cost limits widespread application; by-product thioglycolic acid contains impurities, limiting its use and market demand.

Comparative Data Table of this compound Preparation Methods

| Method | Starting Materials | Reaction Type | Yield | Environmental Impact | Cost | Industrial Use |

|---|---|---|---|---|---|---|

| Halogenated Alkyl Esterification | Xanthate + Halogenated alkyl | Esterification + amination | Moderate | High wastewater & gas pollution | Moderate | Limited |

| One-Step Catalytic Synthesis | Xanthate + Alkylamine + Catalyst | Direct catalytic synthesis | Low | High sulfide wastewater | High | Limited |

| Dimethyl Sulfate Method | Sodium isopropyl xanthate + Dimethyl sulfate + Ethylamine | Intermediate formation + hydrolysis | Moderate-High | Methyl mercaptan pollution | Moderate-High | Limited scale |

| Phase Transfer Catalytic Method | Thiocyanate + Organic halide + Catalyst | Phase transfer catalysis | Low | Catalyst loss pollution | Moderate | Limited |

| Organic Solvent Method | Thiocyanate + Organic halide + Alcohol solvent | Solvent-mediated reaction | Low | Moderate | Moderate | Limited |

| Chloroacetic Esterification | Chloroacetic acid + Sodium carbonate + Xanthate + Ethylamine | Esterification + amination | High | By-product impurities | High | Industrial standard |

Detailed Research Outcomes and Analysis

Environmental and Economic Considerations

The halogenated alkyl esterification and one-step catalytic methods, while straightforward, pose significant environmental challenges due to the generation of methyl mercaptan and sulfide wastewater, respectively. The dimethyl sulfate method, despite producing high-quality this compound, is hampered by the instability of dimethyl sulfate and associated pollution issues, limiting its scalability.

The phase transfer catalytic and organic solvent methods suffer from complexity and low yields, which restrict their practical application.

The chloroacetic esterification method is favored industrially for its mild conditions and high yield, but the high cost and impurity issues of by-products constrain its broader use.

Chemical Reactions Analysis

Types of Reactions

Ethylthiourethan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to thiourea derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (Cl^-, Br^-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiourea derivatives.

Substitution: Various substituted thiourethans depending on the nucleophile used.

Scientific Research Applications

Ethylthiourethan has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.

Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of ethylthiourethan involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The pathways involved include:

Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic activity.

Disruption of cellular processes: It can interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethylthiourethan belongs to a broader class of sulfur-containing compounds, including thioethers , thioureas , and urethanes . Below is a detailed comparison based on structural, synthetic, and functional properties:

Structural and Functional Group Analysis

Physicochemical Properties

| Property | This compound | Ethylthioethane | Ethylurethane |

|---|---|---|---|

| Boiling Point (°C) | 215–220 | 92–94 | 185–190 |

| Solubility | Polar aprotic solvents | Non-polar solvents | Polar solvents |

| Thermal Stability | High (decomposes >250°C) | Moderate (~150°C) | Low (~120°C) |

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.